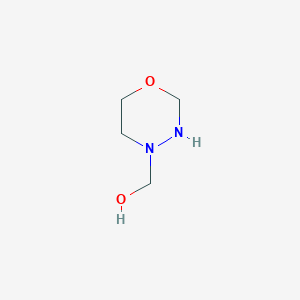

(1,3,4-Oxadiazinan-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90816-02-7 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

1,3,4-oxadiazinan-4-ylmethanol |

InChI |

InChI=1S/C4H10N2O2/c7-4-6-1-2-8-3-5-6/h5,7H,1-4H2 |

InChI Key |

SMMRVDNBSNQBPD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCNN1CO |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations in 1,3,4 Oxadiazinan 4 Yl Methanol Synthesis

Elucidation of Reaction Pathways in Oxadiazinane Formation

The construction of the 1,3,4-oxadiazinane (B1657261) ring can be achieved through several distinct mechanistic pathways. These routes often involve cycloaddition reactions where the ring is formed from two or more linear components, or cyclization reactions of pre-functionalized precursors.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally benign reaction conditions. sigmaaldrich.com In this context, photoredox reactions often proceed through single-electron transfer (SET) processes, generating reactive radical intermediates. sigmaaldrich.com While direct examples for (1,3,4-Oxadiazinan-4-yl)methanol are not extensively detailed, the synthesis of related 1,3,4-oxadiazoles via photoredox catalysis provides significant mechanistic insight.

For instance, the aerobic visible-light-mediated synthesis of 2-amino-1,3,4-oxadiazoles from N-acyl thiosemicarbazides has been reported. researchgate.net This protocol represents an oxidative cyclodesulfurization that utilizes visible light and air as sustainable and non-toxic reagents. researchgate.net A plausible mechanism for such transformations involves the photocatalyst, often an organic dye like Eosin Y, absorbing visible light and entering an excited state. This excited photocatalyst can then engage in an SET event with the substrate, initiating the cyclization cascade. researchgate.net Notably, some photoredox reactions for related heterocycles can proceed efficiently without any external photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex between the reactants which can absorb visible light directly. sigmaaldrich.com The combination of an organo acridinium (B8443388) photocatalyst and a cobaloxime catalyst has also been used in an oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones to yield 1,3,4-oxadiazoles, with hydrogen gas as the only byproduct. organic-chemistry.org These catalyst-free and metal-free approaches are particularly attractive from a green chemistry perspective. sigmaaldrich.comresearchgate.net

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents in organic synthesis, particularly for the formation of amide bonds. wikipedia.org Their utility extends to the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles, where they function as dehydration agents to facilitate cyclization. nih.gov

The mechanism of carbodiimide-mediated cyclization typically begins with the reaction of a carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate possesses a good leaving group, which is then displaced by a nucleophile. In the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines, the intramolecular nucleophilic attack by the second amide nitrogen onto the activated carbonyl carbon leads to the formation of the oxadiazole ring and the corresponding urea (B33335) byproduct. nih.govopenmedicinalchemistryjournal.com This pathway is efficient and minimizes the formation of unwanted side products, such as N-acylurea, which can arise from the rearrangement of the O-acylisourea intermediate. nih.gov The use of EDC is particularly advantageous in some syntheses due to its water-solubility, which simplifies the removal of the urea byproduct during workup. nih.gov This method has proven effective for the synthesis of various orthogonally protected 1,3,4-oxadiazole (B1194373) derivatives in high yields. nih.gov

The oxidative cyclization of N-acylhydrazones is a cornerstone for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. d-nb.infonih.gov This transformation can be accomplished using a wide array of oxidizing agents, ranging from classic reagents to modern, milder systems. nih.govscispace.com

A general mechanism for this process involves the initial formation of an intermediate through the interaction of the N-acylhydrazone with the oxidant. scispace.com For example, when using tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from t-BuOCl and NaI, the N-acylhydrazone performs a nucleophilic attack on the oxidant to form an N-iodo intermediate. scispace.com This is followed by an intramolecular cyclization via the attack of the carbonyl oxygen onto the imine carbon, leading to a cyclic intermediate. scispace.com Subsequent elimination of hydrogen iodide (HI) from this intermediate furnishes the final 2,5-disubstituted 1,3,4-oxadiazole product. scispace.com

This method is valued for its mild, metal-free conditions and generally high yields. scispace.com Other successful oxidizing systems include electrochemical methods using DABCO as a redox mediator, which avoids the need for stoichiometric chemical oxidants, and copper(II) systems, where Cu²⁺ itself drives the oxidative cyclization. d-nb.infonih.govrsc.org

Cycloaddition reactions provide a powerful and atom-economical strategy for constructing cyclic systems. Both [3+3] and [4+2] cycloadditions have been successfully employed in the synthesis of 1,3,4-oxadiazinane and related structures.

A notable example of a formal [3+3] cycloaddition is the scandium(III) triflate (Sc(OTf)₃)-catalyzed reaction between diaziridines (as three-atom components) and quinones (as three-atom components) to afford tricyclic 1,3,4-oxadiazinanes. nsf.govnih.gov This reaction proceeds in high yields (up to 96%) and demonstrates a broad substrate scope for both reaction partners. nih.gov Mechanistically, the Lewis acid catalyst is believed to synergistically activate both the 1,3-dipolar diaziridine and the quinone, facilitating the cycloaddition. nsf.gov

The [4+2] cycloaddition, or Diels-Alder reaction, is a classic method for forming six-membered rings. libretexts.org It involves the concerted interaction of a conjugated diene (a four-π-electron system) with a dienophile (a two-π-electron system). libretexts.org While direct application to this compound is less common, a related [2+4] cycloaddition has been developed for the synthesis of 1,3,4-oxadiazines. mdpi.com This method involves the reaction of allenoates with N-acyldiazenes, which can be generated in situ from the aerobic oxidation of acylhydrazides. mdpi.com The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP) and provides a practical, one-pot protocol for accessing a variety of 1,3,4-oxadiazine structures. mdpi.com Enzymes that catalyze [4+2] cycloadditions, often called [4+2]-cyclases, are also known in nature and serve as an inspiration for the development of new catalysts. nih.govnih.gov

Kinetic and Thermodynamic Considerations in Oxadiazinane Synthesis

The study of reaction kinetics and thermodynamics provides invaluable information about the energy profile and mechanism of a synthetic transformation. For the synthesis of related 1,3-oxazine compounds, kinetic studies have been performed to determine the order of the reaction and elucidate the mechanistic pathway. edu.krddoaj.org Such studies typically involve monitoring the concentration of reactants or products over time under various conditions.

For a novel 1,3-oxazine, it was found that the reaction followed first-order kinetics, consistent with an imino-Diels-Alder mechanism. edu.krddoaj.org By studying the reaction at different temperatures, key thermodynamic activation parameters can be calculated, including the activation energy (Ea), the enthalpy of activation (ΔH#), the entropy of activation (ΔS#), and the Gibbs free energy of activation (ΔG#). edu.krd These parameters confirm the feasibility of the reaction and provide insight into the structure of the transition state. A negative value for the entropy of activation, for example, suggests a more ordered transition state compared to the reactants, which is characteristic of cycloaddition reactions. edu.krd

In the Sc(OTf)₃-catalyzed [3+3] cycloaddition for 1,3,4-oxadiazinane synthesis, temperature was found to be a critical parameter affecting the reaction yield, a key thermodynamic consideration. nsf.gov Optimizing the temperature allowed for a significant increase in the isolated product yield, highlighting the importance of thermodynamic control. nsf.gov

Table 1: Effect of Temperature on the [3+3] Cycloaddition Yield This table is based on data for the synthesis of a benzo[e] nsf.govnih.govresearchgate.netoxadiazinane derivative.

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | -78 | 54 |

| 2 | -40 | 85 |

| 3 | -25 | 91 |

Data sourced from Org. Lett. 2021, 23, 8, 3136–3140. nsf.gov

Stereochemical Control and Diastereoselectivity in Ring Formation

When the formation of a 1,3,4-oxadiazinane ring creates one or more new stereocenters, controlling the stereochemical outcome is a significant synthetic challenge. The principles of stereochemical control can be categorized into substrate control, where existing stereocenters in a reactant dictate the stereochemistry of the newly formed centers, and auxiliary control, where a temporary chiral group is used to direct the reaction before being removed. youtube.com

In cycloaddition reactions, the facial selectivity of the approach of the reactants determines the diastereoselectivity of the product. The synthesis of tricyclic 1,3,4-oxadiazinanes via a formal [3+3] cycloaddition inherently involves the formation of a complex stereochemical architecture. nih.gov While the specific factors controlling diastereoselectivity in this system are complex, they depend on the precise geometry of the Lewis acid-activated transition state.

For other heterocyclic systems, such as oxaziridines, detailed mechanistic studies have been conducted to understand stereochemical control. rsc.org The stereochemistry of oxaziridine (B8769555) diastereomers formed from the oxidation of imines can be deduced using advanced NMR techniques, such as the nuclear Overhauser effect (nOe), which provides information about the spatial proximity of atoms. rsc.org Such analyses, combined with studies on the effects of solvent and temperature, allow for a detailed consideration of the oxidation mechanism and the factors governing stereochemical control. rsc.org These principles and analytical methods are directly applicable to investigating the stereoselective synthesis of substituted 1,3,4-oxadiazinanes.

Based on a comprehensive review of available scientific literature, there is a notable absence of specific spectroscopic data for the compound this compound and its parent saturated heterocyclic system, 1,3,4-oxadiazinane. The vast majority of published research focuses on the aromatic, unsaturated 1,3,4-oxadiazole ring, which possesses significantly different chemical and spectroscopic properties from the requested saturated structure.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for this compound that adheres to the specified outline. Generating content based on the available data for 1,3,4-oxadiazoles would be scientifically inaccurate and misleading for the characterization of the requested saturated compound.

A clear distinction must be made:

1,3,4-Oxadiazinane : A six-membered, saturated heterocyclic ring containing one oxygen and two nitrogen atoms. This is the structure of interest.

1,3,4-Oxadiazole : A five-membered, unsaturated (aromatic) heterocyclic ring. The overwhelming majority of search results pertain to this class of compounds. nih.govnih.govijrrr.comnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgorganic-chemistry.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.gov

Due to the lack of specific experimental data for this compound in the public domain, the creation of the requested article with the specified level of detail and scientific accuracy cannot be fulfilled at this time.

Computational and Theoretical Chemistry Approaches for 1,3,4 Oxadiazinan 4 Yl Methanol

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the intrinsic properties of molecular systems. For (1,3,4-Oxadiazinan-4-yl)methanol, these methods provide a foundational understanding of its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its chemical behavior. Geometry optimization calculations are employed to determine the most stable conformations of the molecule. The 1,3,4-oxadiazinane (B1657261) ring, a six-membered heterocycle, can adopt various conformations, such as chair, boat, and twist-boat forms. Theoretical studies on related heterocyclic systems often reveal a preference for a chair-like conformation due to minimized steric and torsional strain. The substitution of a methanol (B129727) group at the N4 position introduces additional conformational possibilities, primarily related to the orientation of the hydroxymethyl group.

Computational analyses of similar heterocyclic structures suggest that the lowest energy conformer would likely feature the methanol substituent in an equatorial position to minimize steric hindrance with the axial hydrogens of the ring. The precise bond lengths, bond angles, and dihedral angles that define the molecular structure are determined through these optimization procedures, typically using a basis set such as 6-311++G(d,p) within the DFT framework.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C2-O1 Bond Length (Å) | 1.43 |

| N3-N4 Bond Length (Å) | 1.45 |

| C5-N4 Bond Length (Å) | 1.47 |

| N4-C(methanol) Bond Length (Å) | 1.46 |

| C-O-N Bond Angle (°) | 112.0 |

| N-N-C Bond Angle (°) | 110.5 |

Note: This data is illustrative and based on general values for similar heterocyclic systems. Actual calculated values would require specific computational runs.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps, Reactivity Descriptors)

The electronic properties of this compound are explored through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. nih.gov

For heterocyclic compounds, the HOMO is often localized on the heteroatoms with lone pairs of electrons, such as the oxygen and nitrogen atoms in the oxadiazinane ring. The LUMO, conversely, is typically distributed over the atoms that can accept electron density. In this compound, the HOMO is expected to have significant contributions from the p-type lone pair orbitals of the oxygen and nitrogen atoms.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). ajchem-a.com These parameters provide quantitative measures of the molecule's tendency to accept or donate electrons in chemical reactions.

Table 2: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap (ΔE) | 8.0 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | -1.2 |

Note: This data is illustrative. The choice of functional and basis set significantly impacts the calculated values. reddit.com

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. mdpi.com The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can be correlated with the absorption bands observed in experimental spectra.

For this compound, characteristic vibrational modes are expected for the C-H, N-H, O-H, C-N, and C-O bonds. For instance, the O-H stretching vibration of the methanol group would appear as a broad band in the high-frequency region of the IR spectrum. The various stretching and bending modes of the oxadiazinane ring would populate the fingerprint region of the spectrum. A comparison between the calculated and experimental spectra can help confirm the molecular structure and the accuracy of the computational model. mdpi.comresearchgate.net

Aromaticity Assessment of Oxadiazinane Systems (where applicable)

Aromaticity is a property typically associated with planar, cyclic, and conjugated systems that follow Hückel's rule. rsc.org The this compound molecule, with its saturated six-membered ring, is non-aromatic. The ring is not planar and lacks a continuous system of overlapping p-orbitals. Therefore, an aromaticity assessment in the traditional sense is not applicable to this compound. However, related five-membered oxadiazole rings are aromatic, and computational studies often assess their degree of aromaticity using various indices. nih.gov For the oxadiazinane system, the focus remains on its conformational and electronic properties rather than aromatic character.

Bond Dissociation Energies and Non-Covalent Interactions

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. ucsb.edu Computational methods can provide reliable estimates of BDEs, offering insights into the relative strengths of the chemical bonds within this compound. For example, the BDE of the C-H, N-H, and O-H bonds can be calculated to predict which bonds are most likely to break under specific conditions.

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a crucial role in determining the supramolecular structure and condensed-phase properties of molecules. nih.govrsc.org In this compound, the presence of the hydroxyl group and the nitrogen atoms allows for the formation of intermolecular hydrogen bonds. Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize and quantify these weak interactions. rsc.orgnih.gov

Molecular Modeling and Simulation

While quantum mechanical studies provide detailed information about individual molecules, molecular modeling and simulation techniques are employed to study the behavior of larger systems, such as the compound in a solvent or in a biological environment. researchgate.netbibliotekanauki.pl Molecular dynamics (MD) simulations, for example, can be used to explore the conformational dynamics of this compound over time and to study its interactions with solvent molecules. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. While detailed simulation studies for this specific compound are not widely available, the general approach would involve placing the molecule in a simulation box with a chosen solvent and observing its behavior under defined temperature and pressure conditions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

No molecular dynamics simulation studies on this compound to investigate its conformational dynamics and stability have been found in the surveyed literature.

Quantitative Structure-Activity/Property Relationship (QSAR) Studies focusing on structural impacts on non-biological properties

There are no available QSAR studies for this compound that focus on its non-biological properties. Research on related heterocyclic compounds has explored QSAR for biological activities, but this is outside the scope of the current request. nih.govnih.gov

Theoretical Interaction Studies (e.g., with catalysts or materials components)

No theoretical studies detailing the interaction of this compound with catalysts or material components have been identified. While computational studies on the interaction of other molecules, such as methanol with clathrate hydrates, or 1,3,4-oxadiazole (B1194373) derivatives with crystal packing have been performed, similar research on this compound is not available. nih.govresearchgate.net

Compound Names Mentioned

Non Pharmacological Applications and Potential in Materials Science

Role of Oxadiazinane Derivatives in Polymer Chemistry and Advanced Materials

The incorporation of oxadiazole rings into polymer structures has been a strategy to develop high-performance materials with enhanced thermal stability and mechanical strength. ontosight.ai These properties make them suitable for various demanding industrial applications. ontosight.ai

Polymers containing 1,3,4-oxadiazole (B1194373) rings are recognized for their excellent thermal and chemical resistance. researchgate.net The rigid and stable nature of the oxadiazole ring contributes to these properties. When integrated into polymer backbones, such as in polyamides and polyimides, the resulting materials exhibit high thermal stability. researchgate.net While fully aromatic polyoxadiazoles are often soluble only in strong acids, the introduction of flexible groups can render them soluble in more common polar solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc). researchgate.net This improved solubility facilitates their processing for various applications.

Table 1: Properties of Polymers Containing 1,3,4-Oxadiazole Rings

| Property | Description | Reference |

|---|---|---|

| Thermal Stability | The 1,3,4-oxadiazole ring is structurally symmetric and thermally unreactive, contributing to the high thermal stability of the polymers. | researchgate.net |

| Chemical Resistance | The stable heterocyclic ring imparts resistance to various chemicals. | researchgate.net |

| Solubility | While traditionally limited to strong acids, modified oxadiazole-containing polymers show solubility in polar organic solvents. | researchgate.net |

Oxadiazole derivatives are prominent in the field of optoelectronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). mdpi.commdpi.com Their electron-withdrawing nature makes them excellent electron-transporting materials. mdpi.com The incorporation of oxadiazole moieties into organic molecules can enhance quantum yield and improve the stability of the material. mdpi.com

In OLEDs, oxadiazole-based compounds are used as electron-transport layers and as emitters. mdpi.comresearchgate.net For instance, aluminum complexes with ligands containing 8-hydroxyquinoline (B1678124) linked to oxadiazole moieties have shown potential for blue light emission. mdpi.com Furthermore, iridium(III) complexes with 2,5-diaryl-1,3,4-oxadiazole ligands have been synthesized for use as emitters in OLEDs, enabling different color emissions. mdpi.com The photophysical properties of these materials, such as their absorption and fluorescence, are crucial for their performance in these devices. researchgate.netnih.gov

The unique electronic and structural features of oxadiazole derivatives make them valuable in supramolecular chemistry. beilstein-journals.org They can participate in the formation of complex, self-assembled structures. For example, 1,2,4-oxadiazole (B8745197) derivatives have been noted for their application in creating supramolecular liquid crystals. nih.gov The ability of the oxadiazole ring to act as a bioisosteric equivalent to ester and amide groups allows it to form specific interactions like hydrogen bonding, which is fundamental to molecular recognition and self-assembly processes. nih.gov The use of oxadiazole scaffolds in designing inorganic compounds for supramolecular assemblies is a relatively recent but growing area of research. mdpi.com

Applications as Chemical Intermediates in Complex Organic Synthesis

Oxadiazole and its derivatives are versatile intermediates in organic synthesis. Various methods have been developed for the synthesis of 1,3,4-oxadiazole derivatives, often starting from acid hydrazides and carboxylic acids or their derivatives. nih.govwikipedia.org Common cyclodehydrating agents used in these syntheses include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov

A notable example of their role as intermediates is the use of Δ³-1,3,4-oxadiazolines as sources of reactive intermediates. rsc.org These compounds can undergo reactions that lead to the formation of other complex molecules. The synthesis of C-2 aroyl substituted imidazolo methanol (B129727) derivatives and their subsequent conversion to 1,4-imidazoxazinone derivatives highlights the utility of such heterocyclic compounds as building blocks in multi-step syntheses. nih.gov Furthermore, the synthesis of 1,3,4-oxadiazole-incorporated 1,2,3-triazole moieties demonstrates their role in creating hybrid molecules with potential applications. nih.gov

Development of Catalytic Systems Incorporating Oxadiazinane Ligands

The design of ligands is crucial for the efficacy of transition metal catalysis. nih.gov Oxadiazole and related oxazoline (B21484) derivatives have been successfully employed as ligands in various catalytic systems. The coordination of these ligands to a metal center can significantly alter the catalyst's reactivity and selectivity. nih.gov

Metal complexes of oxadiazoles (B1248032) have shown promise in enhancing the intrinsic properties of the organic ligands for various research fields. mdpi.com For example, copper(II) complexes with 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) have been synthesized. mdpi.com In the realm of enantioselective catalysis, chiral phosphinoaryl- and phosphinoalkyloxazolines have proven to be highly effective ligands for palladium-catalyzed allylic substitution reactions. researchgate.net Similarly, oxidorhenium(V) complexes with (4,5-dihydrooxazol-2-yl)methanol derivatives as ligands have been investigated as catalysts for the epoxidation of olefins. researchgate.net Organometallic ruthenium arene complexes containing azopyridine ligands, which bear some structural resemblance to oxadiazole systems in terms of N-heterocyclic coordination, have been shown to catalytically oxidize glutathione.

Exploration in Agrochemicals (e.g., herbicides, insecticides, fungicides for related oxadiazoles)

Derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole have been extensively explored for their potential in agriculture as pesticides. ontosight.aimdpi.com These compounds have demonstrated a broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. mdpi.comresearchgate.net The persistent need for new and effective crop protection agents drives the research into novel N,O-heterocycle-containing compounds. rsc.orgchem960.com

For instance, 1,2,4-oxadiazole derivatives have been identified as a promising scaffold in the discovery of new pesticides. rsc.org Compounds like tioxazafen (B1208442) and flufenoxadiazam are prominent examples where the 1,2,4-oxadiazole core is central to their activity. researchgate.netrsc.org Similarly, 1,3,4-oxadiazole derivatives have shown promise in controlling a range of plant diseases caused by bacteria and fungi. ontosight.ai Some studies have reported significant reductions in fungal growth, highlighting their potential as effective fungicides. ontosight.ai

Table 2: Agrochemical Applications of Oxadiazole Derivatives

| Type of Activity | Oxadiazole Isomer | Examples/Findings | Reference(s) |

|---|---|---|---|

| Insecticidal | 1,2,4-Oxadiazole | Derivatives have attracted attention for their insecticidal properties. | researchgate.net |

| Fungicidal | 1,3,4-Oxadiazole | Some derivatives have shown up to 80% reduction in fungal growth. | ontosight.ai |

| Fungicidal | 1,2,4-Oxadiazole | Derivatives have been evaluated for their activity against fungi like Rhizoctonia solani. | researchgate.net |

| Herbicidal | 1,3,4-Oxadiazole | Compounds based on this structure can act as plant protection agents. | mdpi.com |

Future Research Directions and Challenges in 1,3,4 Oxadiazinan 4 Yl Methanol Chemistry

Development of Novel, Efficient, and Sustainable Synthetic Routes

A primary challenge in the field is the development of new, efficient, and environmentally friendly methods for synthesizing the 1,3,4-oxadiazinane (B1657261) core. Current synthetic strategies often involve multi-step processes with harsh reagents and produce significant waste. Future research will likely focus on several key areas to address these limitations.

Green chemistry principles are becoming increasingly important in synthetic organic chemistry. nih.govnih.gov For oxadiazinane synthesis, this translates to the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted and ultrasound-mediated synthesis. nih.gov These techniques have been shown to reduce reaction times, increase yields, and minimize the formation of byproducts in the synthesis of related heterocyclic compounds. nih.govnih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another promising avenue. A one-pot protocol for the synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been developed, demonstrating the potential for more practical and atom-efficient synthetic routes. mdpi.com

The exploration of novel catalytic systems is also crucial. For instance, metal-catalyzed reactions, such as those using copper(II) triflate, have been employed for the synthesis of 1,3,4-oxadiazoles and could be adapted for oxadiazinane synthesis. mdpi.com Furthermore, the use of mechanochemical methods, like grinding and ball milling, offers a solvent-free approach to synthesis, which is both environmentally benign and can lead to high product yields. nih.gov

| Synthetic Approach | Advantages | Challenges for (1,3,4-Oxadiazinan-4-yl)methanol |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. nih.gov | Optimization of reaction conditions for the specific oxadiazinane core. |

| Ultrasound-Mediated Synthesis | Enhanced reaction rates, energy efficiency. nih.gov | Scalability and uniform application of ultrasonic irradiation. |

| One-Pot Synthesis | Increased efficiency, reduced waste, atom economy. mdpi.com | Identification of compatible sequential reactions for building the oxadiazinane ring. |

| Mechanochemistry (Grinding/Milling) | Solvent-free, high yields. nih.gov | Control over reaction intermediates and stereochemistry. |

| Novel Catalysis | High efficiency and selectivity. mdpi.com | Discovery of catalysts specific for oxadiazinane ring formation. |

High-Throughput Synthesis and Combinatorial Libraries of Oxadiazinane Scaffolds

The generation of large libraries of diverse compounds is essential for drug discovery and materials science. High-throughput synthesis (HTS) and the creation of combinatorial libraries of oxadiazinane scaffolds are therefore critical future directions. Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries. nih.gov The development of solid-phase synthetic methods for 1,3,4-oxadiazin-5-ones has been demonstrated, showcasing the feasibility of applying this approach to the oxadiazinane scaffold. nih.gov This method allows for the efficient creation of diverse oligomers by varying the building blocks at different positions of the scaffold. nih.gov

Future research should focus on adapting and optimizing solid-phase and other HTS techniques for the synthesis of a wide range of this compound derivatives. This will involve the development of robust reaction protocols that are amenable to automation and parallel synthesis. The creation of such libraries will enable the rapid screening of thousands of compounds for biological activity or material properties, significantly accelerating the discovery process. nih.gov

Advanced Spectroscopic and Structural Characterization of Complex Derivatives

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating structure-activity relationships (SAR). Advanced spectroscopic and structural characterization techniques are indispensable for this purpose. While standard techniques like NMR, IR, and mass spectrometry are routinely used to confirm the structures of newly synthesized compounds, more sophisticated methods are needed to probe the subtle conformational and stereochemical features of the oxadiazinane ring. nih.gov

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and stereochemistry. nih.gov Obtaining high-quality crystals of complex oxadiazinane derivatives for X-ray analysis will be a key objective. In cases where single crystals are difficult to obtain, powder X-ray diffraction can provide valuable structural information. researchgate.net Advanced NMR techniques, such as multidimensional NMR spectroscopy, can provide detailed information about the conformation of the oxadiazinane ring in solution.

| Technique | Information Provided | Relevance to this compound |

| X-ray Crystallography | Precise 3D structure in the solid state. nih.gov | Elucidation of absolute stereochemistry and intermolecular interactions. |

| Multidimensional NMR | Detailed solution-state conformation and connectivity. | Understanding the dynamic behavior of the oxadiazinane ring. |

| Chiroptical Spectroscopy (CD/ORD) | Information on the stereochemistry of chiral molecules. | Assignment of absolute configuration of enantiomerically pure derivatives. |

Deeper Computational Insights into Reactivity, Stability, and Novel Reactivity Modes

Computational chemistry offers a powerful tool for understanding and predicting the properties of molecules. In the context of this compound, computational studies can provide deep insights into its reactivity, stability, and potential for novel chemical transformations. Molecular modeling and docking studies can be used to predict the binding affinity of oxadiazinane derivatives to biological targets, guiding the design of more potent and selective inhibitors. nih.govnih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the oxadiazinane ring. researchgate.net These calculations can help to identify the most reactive sites for chemical modification and to predict the outcome of chemical reactions. Computational studies can also be used to explore the conformational landscape of the oxadiazinane ring and to understand how different substituents affect its shape and flexibility. This information is crucial for designing molecules with specific three-dimensional structures.

Future computational work should focus on developing accurate and predictive models for the properties of this compound and its derivatives. This will involve the use of high-level quantum mechanical calculations and the development of new computational methods for studying complex molecular systems.

Expanding Non-Pharmacological Applications and Materials Development

While much of the research on heterocyclic compounds is focused on their medicinal applications, there is a growing interest in their use in materials science. The 1,3,4-oxadiazole (B1194373) ring, for example, is known to be a component of organic light-emitting diodes (OLEDs), laser dyes, and scintillators. mdpi.com The unique electronic and photophysical properties of the 1,3,4-oxadiazinane ring system suggest that it may also have potential in these areas.

Future research should explore the non-pharmacological applications of this compound and its derivatives. This could include the development of new polymers with enhanced thermal stability, luminescent materials for optoelectronic devices, and corrosion inhibitors. nih.govrsc.org The synthesis and characterization of coordination polymers based on oxadiazinane ligands could also lead to new materials with interesting magnetic or catalytic properties. researchgate.net Furthermore, the 1,3,4-oxadiazole scaffold has been investigated for its use in energetic materials, suggesting a potential, albeit less explored, avenue for oxadiazinane derivatives. researchgate.net

| Application Area | Potential of this compound Derivatives |

| Materials Science | Development of novel polymers, luminescent materials, and energetic materials. mdpi.comresearchgate.net |

| Optoelectronics | Use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org |

| Corrosion Inhibition | Protection of metals from corrosion. nih.gov |

| Coordination Chemistry | Formation of coordination polymers with unique properties. researchgate.net |

Addressing Scalability and Industrial Feasibility of Synthesis

For any new compound to have a real-world impact, its synthesis must be scalable and economically viable. A major challenge in the development of this compound-based products will be to translate laboratory-scale syntheses into large-scale industrial processes. This will require the development of robust, safe, and cost-effective synthetic routes that can be implemented in a manufacturing setting.

Future research in this area should focus on process optimization, including the selection of inexpensive starting materials, the minimization of reaction steps, and the development of efficient purification methods. nih.gov The demonstration of a gram-scale synthesis of 1,3,4-oxadiazines from acylhydrazides is a positive step in this direction. mdpi.com Collaboration between academic researchers and industrial chemists will be essential to address the challenges of scalability and to ensure that promising new compounds can be brought to market.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.